Lipophilicity and Permeability Profile
The target compound exhibits a calculated LogP of 2.293, which is intermediate between the more lipophilic 2-chloro analog (LogP = 2.808) and the less lipophilic 2-methoxy analog (LogP = 2.163) [1]. This moderate lipophilicity can be advantageous for balancing membrane permeability and aqueous solubility in early-stage drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.293 |
| Comparator Or Baseline | 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde: LogP = 2.808; 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde: LogP = 2.163 |
| Quantified Difference | 0.515 less than chloro analog; 0.130 greater than methoxy analog |
| Conditions | Calculated LogP values using standardized algorithms from vendor databases |
Why This Matters
A LogP value within the optimal range (1-3) is a critical parameter for predicting oral absorption and cell permeability, making this compound a more balanced starting point for hit-to-lead optimization compared to its more lipophilic chloro or more polar methoxy counterparts.
- [1] MolAid. 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde; Chemsrc. 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde; ChemScene. 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde. (2025). View Source
